Cas no 2227725-93-9 (1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine)

1-(Propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a pyridine substituent, which enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both amine and pyridine functional groups allows for selective reactivity, facilitating applications in asymmetric catalysis and ligand design. Its rigid pyrrolidine backbone contributes to stereochemical stability, making it valuable for constructing complex molecular architectures. The isopropyl group may further influence solubility and steric properties, broadening its utility in fine chemical synthesis. This compound is particularly relevant in medicinal chemistry for developing bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capabilities.
1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine structure
2227725-93-9 structure
商品名:1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine
CAS番号:2227725-93-9
MF:C12H19N3
メガワット:205.299362421036
CID:5997629
PubChem ID:165602254

1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine 化学的及び物理的性質

名前と識別子

    • 1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine
    • 2227725-93-9
    • EN300-1633592
    • インチ: 1S/C12H19N3/c1-9(2)15-8-6-10(13)12(15)11-5-3-4-7-14-11/h3-5,7,9-10,12H,6,8,13H2,1-2H3/t10-,12-/m1/s1
    • InChIKey: FRASLOSKXZWHNG-ZYHUDNBSSA-N
    • ほほえんだ: N1(C(C)C)CC[C@H]([C@@H]1C1C=CC=CN=1)N

計算された属性

  • せいみつぶんしりょう: 205.157897619g/mol
  • どういたいしつりょう: 205.157897619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 42.2Ų

1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1633592-0.5g
1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine
2227725-93-9
0.5g
$849.0 2023-06-04
Enamine
EN300-1633592-10.0g
1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine
2227725-93-9
10g
$3807.0 2023-06-04
Enamine
EN300-1633592-2.5g
1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine
2227725-93-9
2.5g
$1735.0 2023-06-04
Enamine
EN300-1633592-250mg
1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine
2227725-93-9
250mg
$1038.0 2023-09-22
Enamine
EN300-1633592-5000mg
1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine
2227725-93-9
5000mg
$3273.0 2023-09-22
Enamine
EN300-1633592-10000mg
1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine
2227725-93-9
10000mg
$4852.0 2023-09-22
Enamine
EN300-1633592-0.05g
1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine
2227725-93-9
0.05g
$744.0 2023-06-04
Enamine
EN300-1633592-100mg
1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine
2227725-93-9
100mg
$993.0 2023-09-22
Enamine
EN300-1633592-1000mg
1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine
2227725-93-9
1000mg
$1129.0 2023-09-22
Enamine
EN300-1633592-500mg
1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine
2227725-93-9
500mg
$1084.0 2023-09-22

1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine 関連文献

1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amineに関する追加情報

Introduction to 1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine (CAS No. 2227725-93-9)

1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2227725-93-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrrolidine class, characterized by a nitrogen-containing five-membered ring, and is further functionalized with propyl and pyridine substituents. The unique structural motif of this molecule makes it a promising candidate for various biological applications, particularly in the design of novel therapeutic agents.

The propyl and pyridine side chains in 1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine contribute to its diverse chemical and biological properties. The presence of the propyl group enhances lipophilicity, facilitating membrane permeability, while the pyridine moiety introduces hydrogen bonding capabilities and potential interactions with biological targets. These features are particularly valuable in drug discovery, where molecular interactions with proteins and enzymes are critical for efficacy.

Recent advancements in medicinal chemistry have highlighted the importance of pyrrolidine derivatives in developing small-molecule inhibitors and modulators. Studies have demonstrated that compounds with similar structural scaffolds exhibit inhibitory activity against various enzymes and receptors involved in metabolic pathways, inflammation, and cancer. The 1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine structure, with its dual functional groups, aligns well with these trends, making it a versatile building block for pharmacological exploration.

In particular, the pyridine moiety has been extensively studied for its role in binding to metal ions and coordinating with biological targets. This property is exploited in the development of metalloproteinase inhibitors, which are crucial for treating conditions such as osteoarthritis and cancer. The propyl group, on the other hand, can be modified to fine-tune pharmacokinetic properties, including solubility and metabolic stability. Such modifications are essential for optimizing drug candidates for clinical use.

The synthesis of 1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-amine involves multi-step organic reactions, typically starting from commercially available precursors like pyridine derivatives and propanol. The introduction of the pyrrolidine ring is achieved through cyclization reactions, often catalyzed by acids or bases. The subsequent functionalization at the 3-position of the pyrrolidine ring requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in research and development programs.

One of the most compelling aspects of 1-(propan-2-yl)-2-(pyridin-2-yl)pyrrolidin-3-am ine is its potential as a scaffold for structure-based drug design. Computational modeling techniques, such as molecular docking and dynamic simulations, have been employed to predict binding interactions between this compound and target proteins. These studies have revealed that modifications to the propyl and pyridine groups can significantly enhance binding affinity and selectivity. Such insights are invaluable for designing next-generation drugs with improved therapeutic profiles.

Current research is exploring the pharmacological potential of 1-(propan - 2 - yl ) - 2 - ( py rid ine - 2 - yl ) p y r rol id ine - 3 - am ine in several disease areas. In oncology, for instance, derivatives of this compound have shown promise as kinase inhibitors, targeting pathways involved in tumor growth and progression. Additionally, studies suggest that it may exhibit anti-inflammatory properties by modulating cytokine production and immune cell function. These findings underscore the broad therapeutic relevance of this chemical entity.

The compound's ability to cross biological membranes also makes it an attractive candidate for topical applications. Researchers are investigating its potential use in dermal formulations aimed at treating skin disorders such as psoriasis and eczema. By leveraging its lipophilic nature, 1-(propan - 2 - yl ) - 2 - ( py rid ine - 2 - yl ) p y r rol id ine - 3 - am ine could be incorporated into creams and lotions to enhance drug delivery efficiency.

Regulatory considerations play a critical role in advancing compounds like 1-(propan - 2 - yl ) - 2 - ( py rid ine - 2 - yl ) p y r rol id ine - 3 - am ine into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthetic intermediates meet stringent quality standards before proceeding to human testing. Furthermore, toxicological assessments are essential to evaluate potential side effects at various doses. These rigorous processes are necessary to ensure patient safety while maximizing therapeutic benefits.

The future direction of research on 1-(propan - 2 - yl ) - 2 - ( py rid ine - 2 - yl ) p y r rol id ine - 3 - am ine will likely focus on optimizing synthetic routes for cost-effective production and exploring novel derivatives with enhanced activity profiles. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into viable drug candidates. As our understanding of biological pathways continues to expand, compounds like this will remain at the forefront of therapeutic innovation.

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